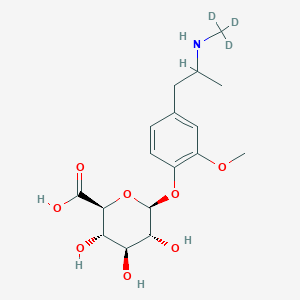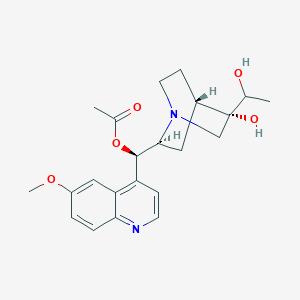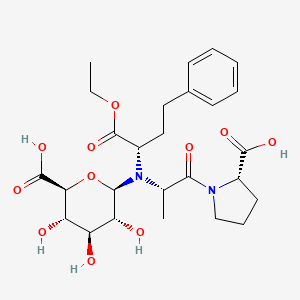
Enalapril N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enalapril N-Glucuronide is a metabolite of enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, where enalapril is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril N-Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where enalapril and UDPGA are introduced along with UGT enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is often catalyzed by enzymes such as glucuronidases.
Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .
Scientific Research Applications
Enalapril N-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of enalapril in the body.
Drug Development: Insights gained from studying this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Enalaprilat: The active metabolite of enalapril, which directly inhibits the angiotensin-converting enzyme.
Enalapril Acyl Glucuronide: Another glucuronide metabolite of enalapril, formed through acylation rather than N-glucuronidation
Uniqueness: Enalapril N-Glucuronide is unique in its formation through N-glucuronidation, a process that enhances the solubility and excretion of enalapril. This distinguishes it from other metabolites like enalaprilat, which is formed through hydrolysis, and enalapril acyl glucuronide, which is formed through acylation .
This compound plays a crucial role in the pharmacokinetics of enalapril, aiding in its safe and effective use in treating hypertension and heart failure.
Properties
Molecular Formula |
C26H36N2O11 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |
InChI Key |
AYYMUVDBIHEPGL-DBLIMBOXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)

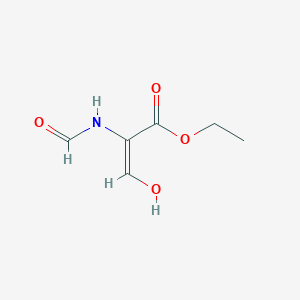
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
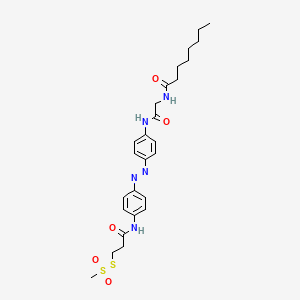
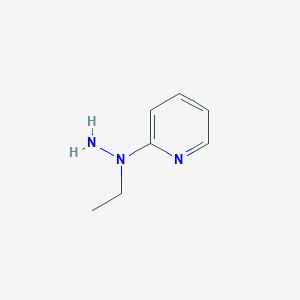
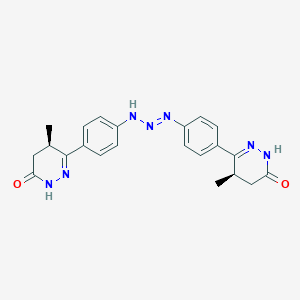
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
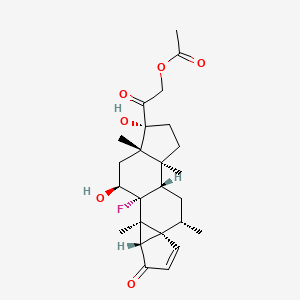
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
